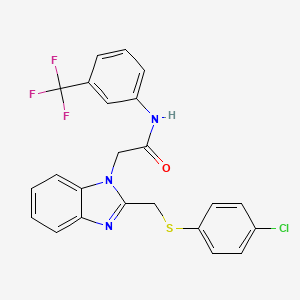
2-(2-(((4-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-(((4-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide” is a chemical compound with the linear formula C15H11ClF3NOS . It has a molecular weight of 345.773 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not available in the data I have .Wissenschaftliche Forschungsanwendungen
Intramolecular Cyclization
- Intramolecular Cyclization Processes : Research by Savchenko et al. (2020) explores the intramolecular cyclization of compounds related to the query chemical. They investigated the reaction of 2-chloro-N-(3-oxoalkenyl)acetamides with benzimidazole derivatives, leading to the formation of pyridin-2(1H)-ones, which have diverse applications in organic synthesis (Savchenko et al., 2020).
NMR Studies and Structural Analysis
- NMR Characterization : A study by Li Ying-jun (2012) involved the NMR characterization of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety. Such NMR studies are crucial for understanding the structural and electronic properties of these compounds (Li Ying-jun, 2012).
Antiprotozoal Activity
- Antiprotozoal Properties : Pérez‐Villanueva et al. (2013) synthesized benzimidazole derivatives and evaluated their antiprotozoal activity against parasites like Trichomonas vaginalis and Giardia intestinalis. This indicates potential therapeutic applications for these compounds (Pérez‐Villanueva et al., 2013).
Anti-Helicobacter Pylori Activity
- Anti-Helicobacter Pylori Agents : Research by Carcanague et al. (2002) developed derivatives of benzimidazole as potent agents against the gastric pathogen Helicobacter pylori, highlighting their potential in treating gastrointestinal infections (Carcanague et al., 2002).
Corrosion Inhibition
- Corrosion Inhibition : A study by Rouifi et al. (2020) focused on the use of benzimidazole derivatives as corrosion inhibitors for carbon steel, indicating their potential in industrial applications (Rouifi et al., 2020).
Central Nervous System Activity
- CNS Depressant Action : A 2022 study investigated the central nervous system (CNS) depressant activity of certain imidazole and benzimidazole compounds in mice, suggesting potential applications in neuropharmacology (2022).
Antimicrobial and Antitumor Activity
- Antimicrobial and Antitumor Evaluation : Yurttaş et al. (2015) synthesized benzimidazole derivatives with different heterocyclic rings and evaluated their antitumor activity, underlining their potential in cancer research (Yurttaş et al., 2015).
Crystal Structures
- Crystallographic Studies : Subasri et al. (2016) analyzed the crystal structures of related compounds, contributing to the understanding of their molecular conformations and potential interactions (Subasri et al., 2016).
Antibacterial Activity
- Evaluation of Antibacterial Properties : Research by Noolvi et al. (2014) synthesized a series of benzimidazole derivatives and assessed their antibacterial properties, indicating their use in developing new antimicrobial agents (Noolvi et al., 2014).
Photochemical and Thermochemical Properties
- Photochemical Analysis : A study by Mary et al. (2020) focused on the photochemical and thermochemical properties of benzothiazolinone acetamide analogs, suggesting their potential in photovoltaic applications (Mary et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfanylmethyl]benzimidazol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClF3N3OS/c24-16-8-10-18(11-9-16)32-14-21-29-19-6-1-2-7-20(19)30(21)13-22(31)28-17-5-3-4-15(12-17)23(25,26)27/h1-12H,13-14H2,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOPHJZKKMATMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC=CC(=C3)C(F)(F)F)CSC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClF3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(((4-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

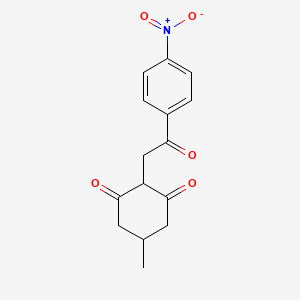

![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[2-(trifluoromethyl)benzyl]propanamide](/img/no-structure.png)
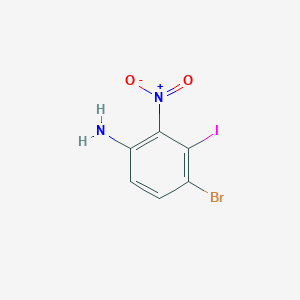
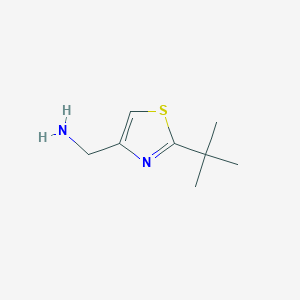
![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate](/img/structure/B2409817.png)
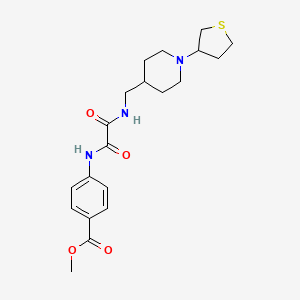
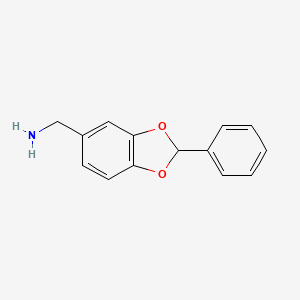
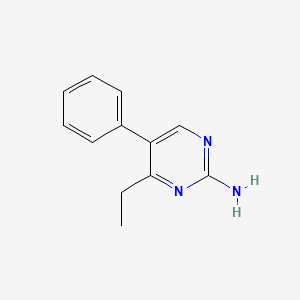
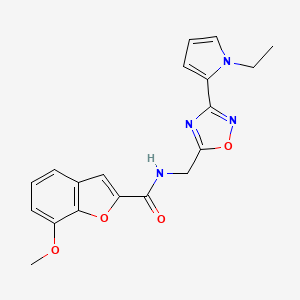
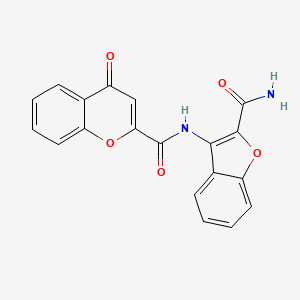
![1-[(2S)-1-(4-Methylphenyl)-2-pyrrolidinyl]methanamine](/img/structure/B2409827.png)
![N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2409828.png)
![2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2409832.png)